Chromate(5-), bis(5-amino-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(4-))-, pentahydrogen

説明

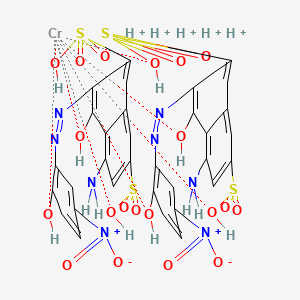

This complex chromium-based compound is a high-charge anion (5–) coordinated with two naphthalenedisulfonate ligands. Each ligand features:

- Amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 5 of the naphthalene ring.

- Azo (-N=N-) linkages connecting the naphthalene core to a 2-hydroxy-5-nitrophenyl moiety.

- Sulfonate (-SO₃⁻) groups at positions 2 and 7, enhancing water solubility.

The "pentahydrogen" designation indicates five protons acting as counterions, balancing the −5 charge. This structure suggests applications in dyes or catalysts due to its azo chromophores and sulfonate solubility .

特性

CAS番号 |

19717-98-7 |

|---|---|

分子式 |

C32H29CrN8O20S4+5 |

分子量 |

1025.9 g/mol |

IUPAC名 |

5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid;chromium;hydron |

InChI |

InChI=1S/2C16H12N4O10S2.Cr/c2*17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;/h2*1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);/p+5 |

InChIキー |

NPSIVPZHVWDFMX-UHFFFAOYSA-S |

正規SMILES |

[H+].[H+].[H+].[H+].[H+].C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.[Cr] |

製品の起源 |

United States |

生物活性

Chromate(5-), bis(5-amino-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(4-))-, pentahydrogen, identified by its CAS number 73038-31-0, is a complex compound with significant biological activity, particularly in the context of its potential applications and toxicity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C38H18Cl2CrK4N16NaO20S4

- Molecular Weight : 1449.2 g/mol

- Structural Features : The compound contains multiple functional groups including azo (-N=N-) linkages and sulfonate groups, which are critical for its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

Chromate compounds are known for their interactions with biological systems, often leading to oxidative stress and genotoxic effects. The presence of azo groups in this compound suggests potential for reductive cleavage in biological environments, releasing aromatic amines that can be carcinogenic.

- Oxidative Stress : The chromium component can generate reactive oxygen species (ROS), leading to cellular damage.

- Genotoxicity : Azo dyes are metabolized to potentially harmful aromatic amines, which can bind to DNA and induce mutations.

Toxicological Studies

Recent evaluations highlight the potential carcinogenicity associated with azo compounds. For instance, studies indicate that azo dyes can undergo metabolic reduction to release carcinogenic amines, raising concerns about their use in various applications .

Case Study: Azo Dyes and Carcinogenicity

A comprehensive assessment by NICNAS (National Industrial Chemicals Notification and Assessment Scheme) reviewed several azo dyes, including those similar to Chromate(5-). The findings suggested a significant risk of carcinogenic effects due to metabolic processes that release harmful amines upon exposure .

In Vivo and In Vitro Studies

- In Vitro Studies : Research has demonstrated that exposure to azo compounds can lead to increased mutagenicity in bacterial assays. For example, the Ames test results indicated significant mutagenic potential for similar azo structures.

- In Vivo Studies : Animal studies have shown that chronic exposure to certain azo dyes resulted in tumor formation, particularly in the liver and bladder, emphasizing the need for caution in handling such compounds.

Industrial Uses

Chromate compounds are utilized in various industrial applications including:

- Pigments in dyes

- Corrosion inhibitors

- Analytical reagents

Regulatory Considerations

Due to their potential health risks, many chromate compounds are subject to stringent regulations under frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. The European Chemicals Agency monitors these substances closely due to their hazardous nature .

類似化合物との比較

Comparison with Similar Chromium Azo Compounds

Structural and Functional Differences

Key Observations :

Substituent Diversity: The target compound’s amino and dual sulfonate groups enhance hydrophilicity compared to triazine- or chloro-substituted analogs .

Charge and Counterions : Unlike sodium-containing analogs, the target’s pentahydrogen counterions may reduce stability in aqueous media due to pH sensitivity .

Toxicity : Hexavalent chromium (Cr VI) compounds, like the target and Acid Green 12, exhibit higher cytotoxicity and skin permeability than trivalent Cr(III) species .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。